molecular formula C21H36O4 B1235200 1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate

1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate

Cat. No.: B1235200
M. Wt: 352.5 g/mol
InChI Key: ZCCLDKGWJIREQF-IUQGRGSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9E,12E,15E)-octadecatrienoyl]glycerol is a 2-monoglyceride in which the acyl group is specified as (9E,12E,15E)-octadecatrienoyl. It is a 2-monoglyceride and a monoacylglycerol 18:3.

Scientific Research Applications

1. Analytical Chemistry Applications

1,3-Dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienonate has been identified in chromatography and mass spectroscopy studies. For instance, in a study on an Ayurvedic formulation, Panchagandhachurnam, the compound was detected along with other biomolecules, highlighting its presence in traditional medicine preparations (Perumal et al., 2022).

2. Chemical Synthesis

This compound has also been a subject of interest in chemical synthesis. A study focused on synthesizing various esters with unsaturated C18 side chains, including 1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate, demonstrating its relevance in organic chemistry research (Holan & Wernert, 1987).

3. Metabolism Studies

The compound has been synthesized for human metabolism studies. One such research involved the synthesis of labeled trans linoleic and linolenic acids, which are structurally related to 1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienonate, for use in metabolic research (Loreau et al., 2000).

4. Biochemical Studies

In biochemical contexts, the enzymatic oxidation of related fatty acids, such as γ-linolenic acid and α-linolenic acid, which share a similar structure with the compound , was studied in a red algae species. This demonstrates the compound's relevance in understanding biochemical processes in marine organisms (Hamberg, 1993).

5. Pharmacological Properties

Though the direct pharmacological applications of this specific compound were not found in the searched papers, it's structurally related compounds, such as octadecatrienoic acids, have been studied for their potential health benefits. For example, an anti-inflammatory galactolipid derived from Rosa canina, which contains a similar fatty acid structure, has been shown to inhibit the chemotaxis of human peripheral blood neutrophils (Larsen et al., 2003).

Properties

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+

InChI Key

ZCCLDKGWJIREQF-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(CO)CO

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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